molecular formula C33H32BrNO5S B13378780 ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate

Cat. No.: B13378780
M. Wt: 634.6 g/mol
InChI Key: KEYRFDGSTZFHIB-QBGIMMOESA-N
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Description

Ethyl 5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a brominated benzylidene group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Benzylidene Formation: The benzylidene group is formed via a condensation reaction between an aldehyde and a ketone.

    Esterification: The ester group is introduced through a reaction between the carboxylic acid and an alcohol, typically under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and functional groups.

    Material Science: Possible applications in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring could facilitate binding to hydrophobic pockets in proteins, while the ester and amide groups could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
  • 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene

Properties

Molecular Formula

C33H32BrNO5S

Molecular Weight

634.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-(4-tert-butylbenzoyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C33H32BrNO5S/c1-6-39-32(38)28-29(36)27(41-31(28)35-30(37)22-11-13-24(14-12-22)33(3,4)5)18-23-17-25(34)15-16-26(23)40-19-21-9-7-20(2)8-10-21/h7-18,36H,6,19H2,1-5H3/b27-18-,35-31?

InChI Key

KEYRFDGSTZFHIB-QBGIMMOESA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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